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Aluminum nitrate

Alumina Synthesis Phase Transformation Ceramic Precursors

Researchers requiring porous α-alumina with pore diameters >200 nm for catalyst supports or membrane applications face inconsistent results from alternative aluminum salts due to anion interference. Aluminum nitrate eliminates this via clean thermal decomposition to gaseous nitrogen oxides, leaving no corrosive chloride or catalytic-site-poisoning sulfate residues. • Pore diameters of 213-336 nm after 1000°C calcination (Cartaxo 2011). • 83-86% reduction in polypropylene pyrolysis activation energy vs. isopropoxide in MCM-type catalyst synthesis. • Crack-free sintered nanoalumina superior to chloride-derived powders. Supplied as ≥98% nonahydrate crystalline solid; ambient storage; ships under DOT Class 5.1 oxidizer compliance.

Molecular Formula AlHNO3
Molecular Weight 89.995 g/mol
CAS No. 13473-90-0
Cat. No. B085435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum nitrate
CAS13473-90-0
SynonymsAIN309
aluminum nitrate
aluminum nitrate nonahydrate
Molecular FormulaAlHNO3
Molecular Weight89.995 g/mol
Structural Identifiers
SMILES[N+](=O)(O)[O-].[Al]
InChIInChI=1S/Al.HNO3/c;2-1(3)4/h;(H,2,3,4)
InChIKeyOCVCVOQURVOMFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Nitrate Specifications & Procurement


Aluminum nitrate (Al(NO₃)₃), typically supplied as the nonahydrate (Al(NO₃)₃·9H₂O) with molecular weight 375.13 g/mol, is a white, hygroscopic crystalline salt highly soluble in water and polar organic solvents [1]. As a nitrate salt of aluminum, it exhibits strong oxidizing properties and thermal decomposition beginning at approximately 135°C, yielding aluminum oxide and nitrogen oxides [2]. This compound serves as a critical precursor in alumina synthesis, a catalyst in polymer and petroleum refining processes, a corrosion inhibitor in coolant formulations, and a salting-out agent in nuclear and rare earth separation applications [3].

1
Alumina precursor for phase-controlled synthesis (α/γ-alumina)
2
Anion-specific catalysis and polymer refining applications
3
Corrosion inhibitor in coolant formulations (preventive mechanism)
4
Salting-out agent in nuclear and rare earth separations

Why Aluminum Nitrate Substitution Fails


Aluminum nitrate cannot be simply interchanged with other aluminum salts (e.g., chloride, sulfate, isopropoxide) in research and industrial applications due to profound anion-specific effects on phase transformation kinetics, active phase dispersion, and microstructural evolution during thermal processing. The nitrate anion decomposes cleanly to gaseous nitrogen oxides without leaving corrosive residues (unlike chloride) or thermally stable sulfate contaminants that poison catalytic sites [1]. These anion-specific decomposition pathways directly govern the resulting alumina phase purity, pore architecture, and sintering behavior—parameters that cannot be replicated by simple molar substitution of alternative aluminum sources [2].

Cl⁻ Chloride-based precursors may leave corrosive residues that disrupt sintering and poison catalytic sites.
SO₄²⁻ Sulfate alternatives introduce thermally stable contaminants; pore architecture and phase purity may not replicate.
Alkoxide Aluminum isopropoxide provides less-effective tetrahedral Al incorporation; catalytic activity and product selectivity differ.

Aluminum Nitrate Comparator Evidence


α-Alumina Phase Transformation: Nitrate vs. Chloride and Sulfate

Under identical hydrothermal synthesis conditions, aluminum nitrate produces a mixed α/γ-alumina phase at 1000°C while aluminum chloride and aluminum sulfate produce predominantly α-alumina at this temperature. This differential phase evolution provides a tunable intermediate for applications requiring controlled γ-alumina content [1].

α-Alumina Phase
Head-to-head
~300°C delay to pure α-phase vs. chloride/sulfate
Supports phase tuning for γ-alumina retention at elevated temperature
Hydrothermal synthesis, XRD at 1000–1300°C
Alumina Synthesis Phase Transformation Ceramic Precursors

Controlled Mesoporosity in α-Alumina via Nitrate Precursor

Among four aluminum salt precursors evaluated (acetate, chloride, nitrate, sulfate) for α-alumina synthesis, aluminum nitrate uniquely produced materials with controlled mesoporosity characterized by specific surface areas of 4–16 m²/g and pore diameters of 213–336 nm after conventional furnace calcination at 1000°C, distinguishing it as the optimal precursor for porous alumina applications [1].

Mesoporosity Control
Head-to-head
Pore diam. 213–336 nm; SSA 4–16 m²/g (nitrate only)
Nitrate uniquely enables mesoporous α-alumina; other salts fail comparable pore architecture
1000°C calcination, BET/BJH analysis
Porous Ceramics Alumina Synthesis Materials Processing

Tetrahedral Al Incorporation in Mesoporous Catalysts: Nitrate vs. Isopropoxide

When synthesizing MCM-like mesoporous aluminosilicate catalysts, aluminum nitrate as the aluminum source achieves more effective tetrahedral framework incorporation compared to aluminum isopropoxide. This structural difference translates to a dramatic reduction in polypropylene pyrolysis activation energy: from 172 kJ/mol (uncatalyzed) to 24–28 kJ/mol with nitrate-synthesized catalyst, and produces a distinct shift in product selectivity toward C18 hydrocarbons versus C7 selectivity with isopropoxide [1][2].

Catalytic Activity
Head-to-head
Ea reduction: 172 → 24–28 kJ/mol; C18 selectivity shift
Nitrate-derived catalyst gives higher framework Al and distinct product distribution
MCM-like aluminosilicate, TGA pyrolysis
Mesoporous Catalysts Zeolite Synthesis Polymer Degradation

Nanoalumina Sinterability: Nitrate vs. Chloride

Nanoalumina precursors derived from aluminum nitrate and aluminum chloride exhibit comparable average particle sizes under identical homogeneous precipitation conditions, yet their sintering behavior diverges fundamentally: nitrate-derived nanopowders are highly consolidable and sinterable producing dense products with reasonable final densities, whereas chloride-derived nanopowders exhibit poor consolidation, incomplete densification, and microstructural flaws including cracks and outgrowths [1].

Nanoalumina Sinterability
Head-to-head
Nitrate: dense, defect-free; Chloride: cracks, outgrowths
Anion identity dictates consolidation reliability; chloride yields microstructural flaws
Homogeneous precipitation, identical sintering
Nanoceramics Alumina Sintering Powder Processing

Nitrate as Preventive Inhibitor for Localized Aluminum Corrosion

In systematic electrochemical evaluation of corrosion inhibitors for aluminum in antifreeze coolants, nitrate was identified as the only 'preventive inhibitor' capable of protecting against localized (pitting and crevice) corrosion. Unlike chromate, which acts as a 'remedial inhibitor' that can only heal breaches but cannot reach the intact passive layer, nitrate penetrates the thick passive oxide layer and oxidatively maintains the barrier layer [1]. Subsequent SAE studies confirmed this mechanism across multiple aluminum alloys (356, 319, 3003) in commercial coolant formulations [2].

Corrosion Inhibition
Class-level
Preventive inhibitor: penetrates passive layer; vs. chromate (remedial only)
Nitrate-based additive may provide pitting protection that chromate cannot replicate
Galvanostatic on alloys 356,319,3003; class-level inference
Corrosion Inhibition Coolant Additives Electrochemistry

Aluminum Nitrate as Lithium Alternative in Anion Exchange Separation

In anion exchange separations of trivalent actinides and lanthanides using Dowex 1-10X resin, aluminum nitrate demonstrates non-interference and partial substitutability for lithium nitrate as a salting-out agent. Successful separations were achieved using a feed containing 6 M LiNO₃ with 1 M Al(NO₃)₃, and preliminary data indicate that complete replacement of lithium with aluminum may be feasible, offering a lower-cost alternative to lithium nitrate for large-scale nuclear separations [1]. Tributyl phosphate extraction of rare earths from weakly acidic solutions similarly employs aluminum nitrate as an effective salting-out agent alongside sodium, calcium, and lithium salts [2].

Salting-out Agent
Context-dependent
Partial to full LiNO₃ replacement feasible; 6M LiNO₃ + 1M Al(NO₃)₃
May reduce cost in actinide/lanthanide separations; validation for complete replacement needed
Dowex 1-10X, pH
Nuclear Chemistry Rare Earth Separation Ion Exchange

Aluminum Nitrate Application Scenarios


Mesoporous α-Alumina with Controlled Pore Architecture

When application requirements specify porous α-alumina with pore diameters exceeding 200 nm for membrane supports, catalyst carriers, or adsorbent materials, aluminum nitrate is the preferred precursor over chloride, sulfate, or acetate alternatives. As demonstrated by Cartaxo (2011), aluminum nitrate uniquely enables α-alumina with pore diameters of 213–336 nm and surface areas of 4–16 m²/g after 1000°C calcination [1]. This pore architecture cannot be replicated with alternative aluminum salts under identical processing conditions.

Mesoporous Aluminosilicate Catalysts with High Framework Al Incorporation

For mesoporous aluminosilicate catalyst synthesis (MCM-type) where tetrahedral aluminum framework incorporation is critical for acidic site generation, aluminum nitrate provides significantly more effective aluminum incorporation than aluminum isopropoxide [1]. This structural advantage translates to an 83–86% reduction in polypropylene pyrolysis activation energy (from 172 kJ/mol to 24–28 kJ/mol) and shifts liquid product selectivity toward higher-value C18 hydrocarbons [2]. Applications in polymer waste recycling catalysis should preferentially select aluminum nitrate as the aluminum source.

Defect-Free Nanoalumina Sintered Components

For ceramic processing applications where sintered nanoalumina component integrity is paramount, aluminum nitrate-derived precursors demonstrate decisive advantages over aluminum chloride alternatives. Under identical homogeneous precipitation and sintering conditions, nitrate-derived nanopowders produce dense, defect-free products, while chloride-derived powders systematically exhibit cracks and outgrowths due to residual anion interference with consolidation [1]. Procurement for advanced ceramic manufacturing should specify aluminum nitrate when microstructural reliability is non-negotiable.

Coolant Formulation for Preventive Corrosion Protection of Aluminum

In heavy-duty diesel engine coolant formulations where long-term pitting and crevice corrosion protection for aluminum alloys (e.g., 356, 319, 3003) is required, nitrate-based inhibitors provide a unique preventive mechanism [1][2]. Unlike chromate, which only remediates existing breaches in the passive layer, nitrate penetrates the intact oxide barrier and oxidatively maintains protection against localized corrosion initiation. Formulators seeking aluminum alloy pitting protection should prioritize nitrate-containing additives over alternative inhibitor classes.

Application
Selection Property
Validation Focus
Porous α-alumina with controlled mesoporosity
Nitrate precursor enables pore diameters >200 nm and tunable SSA
BET pore architecture after calcination
Mesoporous aluminosilicate catalysts (MCM-type)
Effective tetrahedral Al incorporation and acidity generation
²⁷Al MAS NMR, catalytic activity test
Defect-free nanoalumina sintered components
Anion identity impacts consolidation and crack-free densification
SEM microstructure, sintered density
Coolant corrosion inhibitor for Al alloys
Preventive inhibition mechanism vs. remedial alternatives
Electrochemical pitting protection assay

Technical Documentation Hub

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